11-Hydroxytetradecanoic acid
Overview
Description
11-Hydroxytetradecanoic acid is a long-chain fatty acid with the molecular formula C14H28O3 It is characterized by the presence of a hydroxyl group at the 11th carbon position and a carboxylic acid group at the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
11-Hydroxytetradecanoic acid can be synthesized through various methods, including chemical synthesis and biocatalytic processes. One common method involves the hydroxylation of tetradecanoic acid using specific catalysts under controlled conditions. The reaction typically requires a hydroxylating agent such as hydrogen peroxide or a peracid in the presence of a catalyst like a transition metal complex.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysts such as enzymes. For example, porcine pancreas lipase can be used to catalyze the hydrolysis of racemic methyl 11-hydroxytetradecanoate in an aqueous medium. This method offers high enantioselectivity and yields optically pure enantiomers of the compound .
Chemical Reactions Analysis
Types of Reactions
11-Hydroxytetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 11-ketotetradecanoic acid or 11-carboxytetradecanoic acid.
Reduction: Formation of 11-hydroxytetradecanol.
Substitution: Formation of various substituted tetradecanoic acid derivatives.
Scientific Research Applications
11-Hydroxytetradecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and as a component of bacterial lipopolysaccharides.
Medicine: Investigated for its potential as an antioxidant and enzyme inhibitor.
Industry: Utilized in the production of bioplastics and fine chemicals.
Mechanism of Action
The mechanism of action of 11-Hydroxytetradecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in lipid metabolism. The hydroxyl group at the 11th position allows it to participate in hydrogen bonding and other interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxytetradecanoic acid: Similar structure but with the hydroxyl group at the 2nd position.
3-Hydroxytetradecanoic acid: Hydroxyl group at the 3rd position.
11-Ketotetradecanoic acid: Ketone group at the 11th position instead of a hydroxyl group.
Uniqueness
11-Hydroxytetradecanoic acid is unique due to the specific positioning of the hydroxyl group, which imparts distinct chemical and biological properties. This positional specificity can influence its reactivity and interactions with biological molecules, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
11-hydroxytetradecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-10-13(15)11-8-6-4-3-5-7-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCZWEUMVOFXBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942494 | |
Record name | 11-Hydroxytetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2034-56-2 | |
Record name | 11-Hydroxytetradecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Hydroxytetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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